Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate
Overview
Description
Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate is a chemical compound with the molecular formula C11H11BrO4 . Its molecular weight is 287.11 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a methoxy group, and a 2-methoxy-2-oxoethyl group .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 358.4±32.0 °C and its predicted density is 1.462±0.06 g/cm3 .Scientific Research Applications
Crystal Structure Analysis
- Methyl 4-bromo-2-(methoxymethoxy)benzoate was studied for its crystal structure, which forms two-dimensional architectures primarily through C—H⋯O hydrogen bonds, and Br⋯O interactions (Suchetan et al., 2016).
Intermediate in Organic Synthesis
- Used as an intermediate in the synthesis of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, demonstrating its role in the synthesis of complex organic compounds (Ukrainets et al., 2014).
- Employed in the novel synthesis of the pyrrolo[2,1-c][1,4]benzodiazocine ring system, indicating its use in developing new chemical structures (Koriatopoulou et al., 2008).
Photophysical and Photodynamic Therapy Applications
- Involved in the synthesis of zinc phthalocyanine, which has significant potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield (Pişkin et al., 2020).
- Studied for its photophysical properties in various solvents, which is essential for understanding its behavior in different chemical environments (Kim et al., 2021).
Molecular Building Blocks
- Utilized in the synthesis of complex molecules like prostanoids, demonstrating its role as a versatile building block in molecular chemistry (Valiullina et al., 2019).
Liquid Crystalline and Fluorescence Properties
- Analyzed for its liquid crystalline and fluorescence properties, indicating its potential use in material science and engineering (Muhammad et al., 2016).
Mechanism of Action
Mode of Action
The compound might interact with its target through a variety of mechanisms, such as inhibiting enzyme activity, modulating protein function, or altering cell signaling pathways. The bromine atom in the compound could potentially be involved in electrophilic aromatic substitution reactions .
Properties
IUPAC Name |
methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)6-7-5-8(12)3-4-9(7)11(14)16-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGOFKSYBIJJTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901177601 | |
Record name | Benzeneacetic acid, 5-bromo-2-(methoxycarbonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901177601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403483-70-4 | |
Record name | Benzeneacetic acid, 5-bromo-2-(methoxycarbonyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 5-bromo-2-(methoxycarbonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901177601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.